
Ethyl 5-(4-iodophenyl)-5-oxovalerate
Overview
Description
Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS: 898777-42-9) is an ester derivative featuring a 5-oxovalerate backbone (a five-carbon ketone-containing chain) and a 4-iodophenyl substituent. The compound’s structure comprises an ethyl ester group, a valerate chain terminating in a ketone, and a para-iodinated aromatic ring. This iodine substitution confers unique electronic and steric properties, distinguishing it from analogs with other halogens or substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-iodophenyl)-5-oxovalerate typically involves the esterification of 5-(4-iodophenyl)-5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-(4-iodophenyl)-5-oxovaleric acid+ethanolsulfuric acidEthyl 5-(4-iodophenyl)-5-oxovalerate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction time. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-iodophenyl)-5-oxovalerate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the 5-oxovalerate moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran are commonly used.
Oxidation Reactions: Hydrolysis can be performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives such as 4-aminophenyl, 4-thiocyanatophenyl, and 4-methoxyphenyl compounds.
Reduction Reactions: The major product is the corresponding alcohol, Ethyl 5-(4-iodophenyl)-5-hydroxyvalerate.
Oxidation Reactions: The major product is 5-(4-iodophenyl)-5-oxovaleric acid.
Scientific Research Applications
Ethyl 5-(4-iodophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and oxidoreductases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-iodophenyl)-5-oxovalerate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active 5-(4-iodophenyl)-5-oxovaleric acid, which can then participate in various biochemical pathways. The iodine atom in the phenyl group can also undergo substitution reactions, leading to the formation of new bioactive compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs of Ethyl 5-(4-iodophenyl)-5-oxovalerate, highlighting variations in substituents, molecular properties, and applications:
Structural and Electronic Effects
- Iodine vs. Halogens : The iodine atom in this compound introduces significant steric bulk and polarizability compared to fluorine or chlorine analogs. This may enhance binding affinity in hydrophobic pockets of proteins but could reduce solubility .
- Iodine, despite its size, has moderate electron-withdrawing effects due to its polarizability .
- Methoxy Substitutions : Compounds like Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate exhibit improved solubility in polar solvents due to methoxy groups, which also donate electrons via resonance, altering reactivity patterns .
Biological Activity
Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS 898777-42-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H15IO3
- Molecular Weight : 320.17 g/mol
- IUPAC Name : this compound
The presence of the iodine atom on the phenyl ring is significant as it can influence the compound's reactivity and biological interactions.
This compound exhibits various biological activities that may be attributed to its structural features. The following mechanisms have been identified:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of cyclooxygenase enzymes (COX) and prostaglandin E2 (PGE2) signaling pathways .
- Anticancer Properties : Studies indicate that this compound might inhibit tumor growth by affecting angiogenesis and apoptosis in cancer cells. Its interaction with G-protein-coupled receptors (GPCRs) is also noteworthy, as this can lead to downstream signaling alterations that impact cell survival and proliferation .
- Antioxidant Activity : Preliminary data suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in various biological systems .
Case Studies
- In Vitro Studies : Research demonstrated that this compound significantly reduced the viability of certain cancer cell lines, indicating its potential as a therapeutic agent against malignancies such as cervical cancer and neuroblastoma .
- Animal Models : In vivo studies using murine models have shown promising results where the compound exhibited a reduction in tumor size and improved survival rates when administered alongside standard chemotherapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-(4-iodophenyl)-5-oxovalerate, and how do reaction conditions influence yield?
The compound can be synthesized via propargylation of homopropargyl alcohols using 1,3-dilithiopropyne intermediates under anhydrous conditions. Key steps include the reaction of diethyl oxalate with 4-iodophenyl precursors in diethyl ether, followed by acid-catalyzed cyclization . Yield optimization requires precise stoichiometric control of alkynes and monitoring reaction temperatures to avoid side reactions (e.g., over-oxidation or polymerization) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and ketone functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., CCDC 1901024) provides definitive structural confirmation, particularly for verifying the iodophenyl moiety’s spatial orientation .
Q. How can researchers determine the purity of this compound, and what thresholds are acceptable for pharmacological studies?
Purity ≥95% is typically required for biological assays. Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradients. Residual solvents (e.g., diethyl ether) should be quantified via gas chromatography (GC) and maintained below ICH Q3C limits .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?
Contradictions may arise from conformational isomerism or crystal packing effects. Computational methods (DFT calculations) can model potential conformers, while variable-temperature NMR experiments (e.g., 298–343 K) help identify dynamic equilibria. Cross-referencing with crystallographic data (e.g., bond angles and torsion angles from CCDC 1901024) is essential .
Q. What strategies mitigate iodine displacement during synthetic steps, and how can side products be characterized?
Iodine’s susceptibility to nucleophilic substitution necessitates inert atmospheres (argon/nitrogen) and low-polarity solvents (e.g., dichloromethane). Post-reaction, side products like deiodinated derivatives can be identified via LC-MS/MS fragmentation patterns. Radiolabeling studies (e.g., using ¹²³I) provide traceability for displacement pathways .
Q. How should researchers design dose-response studies for this compound in cannabinoid receptor binding assays?
Use competitive binding assays with tritiated ligands (e.g., [³H]CP-55,940) on synaptosomal membranes. Include AM281 (a known CB1 antagonist) as a positive control. Data analysis should employ nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring triplicate replicates to address membrane batch variability .
Q. What statistical methods are appropriate for analyzing discrepancies in bioactivity data across independent studies?
Meta-analysis frameworks (e.g., random-effects models) account for inter-study variability. Sensitivity analyses should evaluate outliers, while Bland-Altman plots quantify systematic biases. Ensure raw data transparency (e.g., deposition in repositories like Zenodo) to enable reproducibility .
Q. How can computational modeling predict the metabolic stability of this compound in hepatic microsomes?
Use in silico tools like SwissADME to predict cytochrome P450 interactions. Validate with in vitro assays: incubate the compound with human liver microsomes (HLMs) and NADPH, then quantify metabolites via UPLC-QTOF. Compare degradation half-lives against structurally analogous esters (e.g., ethyl 5-(3-fluorophenyl)-5-oxovalerate) .
Q. Methodological & Ethical Considerations
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
Document all parameters (e.g., stirring rates, solvent lot numbers) using electronic lab notebooks (ELNs). Provide raw spectral data (NMR, HRMS) in supplementary materials and adhere to CONSORT-EHEALTH guidelines for experimental reporting .
Q. How should researchers address safety concerns when handling iodinated intermediates?
Implement fume hoods for reactions involving volatile iodine species. Use personal dosimeters to monitor radiation exposure if working with ¹²³I/¹³¹I isotopes. Dispose of waste via certified hazardous material protocols, referencing OSHA guidelines for halogenated compounds .
Properties
IUPAC Name |
ethyl 5-(4-iodophenyl)-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVNEZTUGRPDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645717 | |
Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-42-9 | |
Record name | Ethyl 4-iodo-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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